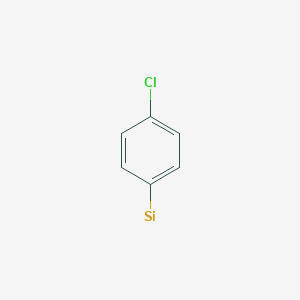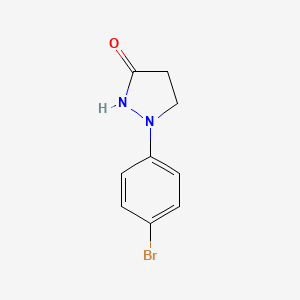
Methyl 2-decenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-decenoate is an organic compound belonging to the class of fatty acid esters. It is characterized by the presence of a methyl ester group attached to a decenoic acid chain. The compound has the molecular formula C11H20O2 and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-decenoate can be synthesized through several methods. One common approach involves the olefin metathesis process, where fatty acid esters undergo a reaction to form terminal alkenes. This method is highly efficient and often employs ruthenium-based catalysts to facilitate the reaction . Another method involves the reaction of methyl oleate with alpha olefins, which significantly increases catalyst efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of renewable feedstocks such as soybean oil fatty acid methyl esters. The process includes a peroxide-scavenging feedstock pretreatment to enhance catalyst turnover numbers and reduce catalyst loadings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-decenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in this compound to a single bond, forming saturated esters.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides and strong bases are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Various alkylated or functionalized esters.
Scientific Research Applications
Methyl 2-decenoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of olefin metathesis and other catalytic processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive compounds.
Industry: This compound is used in the production of biodiesel and other renewable fuels.
Mechanism of Action
The mechanism of action of methyl 2-decenoate involves its interaction with various molecular targets and pathways. In catalytic processes, the compound undergoes metathesis reactions facilitated by metal-based catalysts, leading to the formation of terminal alkenes . In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Methyl 2-decenoate can be compared with other similar compounds, such as:
Methyl 5-decenoate: Another unsaturated methyl ester with a double bond at the fifth position.
Methyl 9-decenoate: An unsaturated methyl ester with a double bond at the ninth position.
Methyl decanoate: A saturated methyl ester without any double bonds.
Uniqueness
This compound is unique due to its specific double bond position, which influences its reactivity and applications in various fields. Its ability to undergo efficient olefin metathesis reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
2482-39-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
methyl dec-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
VVBWOSGRZNCEBX-UHFFFAOYSA-N |
SMILES |
CCCCCCCC=CC(=O)OC |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)OC |
Canonical SMILES |
CCCCCCCC=CC(=O)OC |
Key on ui other cas no. |
7367-85-3 2482-39-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-1,17-dimethyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1623570.png)

![d[-Arg-2]KYOTORPHAN ACETATE](/img/structure/B1623574.png)








![Dibenzo[j,l]fluoranthene](/img/structure/B1623591.png)
